molecular formula C12H23O6PS2 B13827673 O,O-Dimethyl S-(1,2-dicarbisopropoxy)ethyl phosphorodithioate CAS No. 3700-90-1

O,O-Dimethyl S-(1,2-dicarbisopropoxy)ethyl phosphorodithioate

Cat. No.: B13827673
CAS No.: 3700-90-1
M. Wt: 358.4 g/mol
InChI Key: FLQSJJQRPJGANI-UHFFFAOYSA-N
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Description

O,O-Dimethyl S-(1,2-dicarbisopropoxy)ethyl phosphorodithioate is an organophosphosphorodithioate compound supplied for research and development purposes. It is structurally analogous to Malathion , a well-characterized organophosphorus insecticide and acetylcholinesterase (AChE) inhibitor . Compounds of this class are of significant research interest for studying insecticide mode of action , metabolism , and potential genotoxic effects of impurities or metabolites . Its primary research value lies in its mechanism as an irreversible cholinesterase inhibitor . It is proposed that the compound undergoes biotransformation to its bioactive oxon form, which then potently inhibits the enzyme acetylcholinesterase in neural synapses . This inhibition prevents the breakdown of the neurotransmitter acetylcholine, leading to its accumulation and resulting in continuous neurotransmission, which is a subject of neurotoxicological studies . Researchers utilize this and related compounds to investigate AChE inhibition kinetics, metabolic pathways involving carboxyesterases , and the DNA-damaging potential of oxon analogues and isomers in vitro . Analytical methods, such as High-Performance Liquid Chromatography (HPLC) with UV detection, have been established for the simultaneous determination of similar organophosphorus compounds and their metabolites in biological matrices like plasma and urine, aiding in pharmacokinetic and metabolic studies . This product is intended For Research Use Only. It is not for diagnostic or therapeutic use, nor for application in humans, animals, or household settings. Please refer to the product's Safety Data Sheet for comprehensive handling and safety information prior to use.

Properties

CAS No.

3700-90-1

Molecular Formula

C12H23O6PS2

Molecular Weight

358.4 g/mol

IUPAC Name

dipropan-2-yl 2-dimethoxyphosphinothioylsulfanylbutanedioate

InChI

InChI=1S/C12H23O6PS2/c1-8(2)17-11(13)7-10(12(14)18-9(3)4)21-19(20,15-5)16-6/h8-10H,7H2,1-6H3

InChI Key

FLQSJJQRPJGANI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CC(C(=O)OC(C)C)SP(=S)(OC)OC

Origin of Product

United States

Preparation Methods

One-Step Reaction Process

A patented one-step process (US Patent 3,403,201) describes the preparation of a closely related compound, O,O-dimethyl-S-(1,2-dicarbethoxyethyl) dithiophosphate , which is structurally analogous and informative for the preparation of the target compound. The process involves:

  • Reacting diethyl maleic ester with phosphorus pentasulfide and methanol simultaneously in an organic solvent medium.
  • The reaction medium can be a petroleum fraction with a boiling point between 60–115 °C, density 0.725–0.740, and at least 5% aromatic content.
  • The reaction temperature is maintained at about 65 °C during the dropwise addition of reagents, followed by heating to 80 °C for 3 hours.
  • Catalysts such as triethylamine or other trialkylamines may be added to improve reaction efficiency.
  • After reaction completion, the mixture is filtered and washed sequentially with saturated sodium chloride solution and aqueous sodium carbonate to neutralize and remove impurities.
  • Final product isolation involves separation of organic and aqueous layers, with careful control of pH and removal of precipitates to ensure purity.

Two-Step Reaction Process

Alternatively, the preparation can be conducted in two steps:

  • Mixing methanol with the diester (e.g., diethyl maleate) first.
  • Adding phosphorus pentasulfide to this mixture to initiate the reaction.

This approach allows better control over reaction kinetics and heat evolution, reducing the risk of violent reactions and improving safety.

Reaction Medium and Solvent Effects

The choice of solvent or reaction medium significantly affects the reaction outcome:

  • Aromatic hydrocarbons in the petroleum fraction increase solubility of hydrogen sulfide (a byproduct), facilitating its removal.
  • Solvents such as ketones, aliphatic esters, dimethoxyethane, dioxane, benzene, toluene, xylene, nitrobenzene, chlorobenzene, chloroform, carbon tetrachloride, and trialkyl phosphates have been reported as suitable media.
  • The use of petroleum fractions with defined boiling points and aromatic content helps moderate the reaction temperature and control exothermicity.

Reaction Conditions and Parameters

Parameter Typical Value/Range Notes
Reaction temperature 60–80 °C Controlled during reagent addition and heating
Reaction time 3 hours (post addition) Ensures completion of condensation
Solvent boiling point 60–115 °C Petroleum fraction with aromatic content
Aromatic content in solvent ≥5% Enhances H₂S solubility and reaction control
Catalyst Triethylamine or other trialkylamines Optional, improves reaction rate
Washing solutions Saturated NaCl, aqueous Na₂CO₃ For neutralization and impurity removal
pH of final product layer 5–6 Ensures product stability and purity

Research Outcomes and Analytical Data

Yield and Purity

  • The described method yields a solution with approximately 50% concentration of the target compound in the organic phase.
  • Density of the final solution is around 0.930 g/mL.
  • Colorimetric analysis confirms the content of O,O-Dimethyl S-(1,2-dicarbethoxyethyl) phosphorodithioate (analogous to the target compound) at or above 50%.

Comparison with Related Compounds

  • The compound Dipropan-2-yl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate (CAS 3700-96-7) is structurally related and synthesized via multi-step organic synthesis involving dimethoxyphosphoryl and sulfanyl groups on a butanedioate backbone.
  • Malathion, a related organophosphate insecticide, is prepared by reacting O,O-dimethyldithiophosphoric acid with diethyl maleate, highlighting the commonality of maleate esters and phosphorus pentasulfide in these syntheses.

Summary Table of Preparation Method

Step No. Operation Details
1 Preparation of reaction mixture Petroleum fraction (60–115 °C, ≥5% aromatics), phosphorus pentasulfide, methanol, diester
2 Controlled addition Dropwise addition of methanol and diester over 2 hours at ~65 °C
3 Heating Raise temperature to 80 °C, maintain for 3 hours
4 Catalyst addition (optional) Add triethylamine or similar amine catalyst
5 Filtration Filter reaction mixture to remove solids
6 Washing Wash with saturated sodium chloride solution, then aqueous sodium carbonate + sodium chloride
7 Phase separation Separate aqueous and organic layers, remove precipitates
8 Final product isolation Obtain solution with ~50% active compound concentration, density ~0.930 g/mL

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethoxyphosphinothioyl)thio]butanedioic acid diisopropyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(Dimethoxyphosphinothioyl)thio]butanedioic acid diisopropyl ester has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing continuous stimulation of the nerves, muscles, and glands, ultimately resulting in the paralysis and death of the pest .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Malathion belongs to the phosphorodithioate class, distinguished by its two sulfur atoms and esterified side chains. Key analogs include:

Compound Name (IUPAC) Use Key Structural Differences Toxicity Profile
Malathion (O,O-dimethyl S-(1,2-dicarbethoxyethyl) phosphorodithioate) Insecticide Ethoxy ester groups Moderate toxicity; LD₅₀ (rat, oral): 1,375–2,800 mg/kg
Malaoxon (O,O-dimethyl S-(1,2-dicarbethoxyethyl) phosphorothioate) Oxon metabolite Replaces one sulfur with oxygen (P=S → P=O) High toxicity; inhibits acetylcholinesterase more potently
Dimethoate (O,O-dimethyl S-(2-methylamino-2-oxoethyl) phosphorodithioate) Insecticide Methylcarbamoyl moiety instead of dicarbethoxyethyl High toxicity; LD₅₀ (rat, oral): 150–250 mg/kg
Phosmet (O,O-dimethyl S-phthalimidomethyl phosphorodithioate) Insecticide Phthalimide-methyl group High toxicity; LD₅₀ (rat, oral): 113–160 mg/kg
PHENTOATE (O,O-dimethyl S-(phenylcarboethoxy)methyl phosphorodithioate) Insecticide Phenylcarboethoxy group Harmful via dermal/oral exposure; specific LD₅₀ data unavailable

Chromatographic Behavior

Retention times (relative to parathion) from gas chromatography highlight differences in polarity and molecular interactions :

Compound Non-Polar Column Polar Column
Malathion 0.83 0.80
Malaoxon 0.93 0.70
O-Dimethyl S-(carbomethoxy-carbethoxy)ethyl phosphorodithioate 0.68 0.68

Malathion’s intermediate polarity allows for distinct separation from its oxygen analog (malaoxon) and other impurities, a critical factor in quality control during synthesis .

Stability and Impurities

Malathion’s synthesis often yields toxic impurities such as isomalathion and malaoxon , which are more potent acetylcholinesterase inhibitors. High-purity malathion (≥95%) exhibits superior storage stability, minimizing degradation into these byproducts . In contrast, analogs like dimethoate and phosmet are inherently more toxic due to their structural configurations, which resist enzymatic detoxification in mammals .

Limitations and Data Gaps

Comparative analysis here relies on extrapolation from ethoxy-based analogs. Further studies on the isopropoxy compound’s synthesis, stability, and ecotoxicological impact are recommended.

Biological Activity

O,O-Dimethyl S-(1,2-dicarbisopropoxy)ethyl phosphorodithioate is an organophosphorus compound known for its biological activity, particularly as a cholinesterase inhibitor. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C₁₄H₃₁O₄PS₂
  • CAS Number : 107156

This compound acts primarily as a cholinesterase inhibitor , which interferes with the breakdown of acetylcholine in the synaptic cleft. This leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. The inhibition of cholinesterase can lead to various physiological effects, including increased muscle contraction and potential neurotoxicity.

Cholinesterase Inhibition

Research indicates that this compound exhibits significant cholinesterase inhibitory activity. A study reported that at certain concentrations, the compound could inhibit plasma and red blood cell cholinesterase activity, leading to observable physiological effects such as muscle spasms and respiratory distress .

Toxicological Studies

Various studies have assessed the toxicological profile of this compound. Key findings include:

  • Acute Toxicity : Acute exposure can result in symptoms such as sweating, pinpoint pupils, blurred vision, muscle spasms, and in severe cases, seizures or coma. The onset of symptoms may be delayed up to 12 hours post-exposure .
  • Chronic Exposure : Long-term studies indicate that chronic exposure to sub-lethal doses can lead to cumulative toxicity, affecting growth and behavioral parameters in animal models .

Case Studies

  • Cholinesterase Activity Assessment :
    • In a controlled study involving rats fed varying doses of the compound (0, 5, 15, and 45 ppm), significant reductions in plasma cholinesterase levels were observed at doses above 15 ppm. The no-effect level was identified at 10 ppm based on red blood cell cholinesterase activity .
  • Histopathological Examination :
    • Histological evaluations from chronic exposure studies revealed no significant pathological changes in major organs (heart, liver, kidneys) at lower doses; however, higher doses resulted in observable changes consistent with cholinergic toxicity .

Data Tables

Study TypeDose (ppm)Plasma Cholinesterase Inhibition (%)Observations
Acute Toxicity4081Severe symptoms within hours
Chronic Exposure525No significant health effects
Chronic Exposure1550Behavioral changes noted

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